molecular formula C14H17NS B10838370 (6-Methylthio-2-naphthyl)isopropylamine

(6-Methylthio-2-naphthyl)isopropylamine

Cat. No. B10838370
M. Wt: 231.36 g/mol
InChI Key: YTLQCSVRMANEOQ-UHFFFAOYSA-N
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Description

(6-methylthio-2-naphthyl)isopropylamine is an organic compound that belongs to the class of naphthylisopropylamines This compound is characterized by the presence of a naphthalene ring substituted with a methylthio group at the 6-position and an isopropylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methylthio-2-naphthyl)isopropylamine typically involves the introduction of the isopropylamine group to a naphthalene derivative. One common method is the reaction of 6-methylthio-2-naphthaldehyde with isopropylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-methylthio-2-naphthyl)isopropylamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a naphthylisopropylamine derivative.

    Substitution: The isopropylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Naphthylisopropylamine derivatives.

    Substitution: Various substituted naphthylisopropylamine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-methylthio-2-naphthyl)isopropylamine involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Naphthylisopropylamine: Lacks the methylthio group, making it less electron-rich and potentially less potent as a monoamine oxidase inhibitor.

    N-benzylamphetamine: Contains a benzyl group instead of a naphthalene ring, resulting in different pharmacological properties.

Uniqueness

(6-methylthio-2-naphthyl)isopropylamine is unique due to the presence of both the naphthalene ring and the methylthio group. This combination enhances its electron-donating capacity and overall size, potentially increasing its potency as a monoamine oxidase inhibitor compared to other similar compounds .

properties

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

1-(6-methylsulfanylnaphthalen-2-yl)propan-2-amine

InChI

InChI=1S/C14H17NS/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-10H,7,15H2,1-2H3

InChI Key

YTLQCSVRMANEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=C(C=C2)SC)N

Origin of Product

United States

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